molecular formula C19H14FN5O2 B2822562 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide CAS No. 852450-23-8

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide

货号: B2822562
CAS 编号: 852450-23-8
分子量: 363.352
InChI 键: KRQYSWBECSLROC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused bicyclic core with a 4-fluorophenyl substituent at position 1 and an N-phenylacetamide moiety at position 3.

属性

IUPAC Name

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2/c20-13-6-8-15(9-7-13)25-18-16(10-22-25)19(27)24(12-21-18)11-17(26)23-14-4-2-1-3-5-14/h1-10,12H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQYSWBECSLROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Acetamide Group

2-(1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide
  • Structural Difference : The N-phenyl group in the target compound is replaced with N-(2-methoxyphenyl).
  • This modification may enhance metabolic stability compared to the parent compound .
2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide
  • Structural Difference : The 4-fluorophenyl group is replaced with 3-chlorophenyl, and the acetamide N-substituent is methyl instead of phenyl.
  • Impact : The chloro substituent’s electron-withdrawing nature and meta-position may reduce aromatic stacking interactions. The smaller N-methyl group could decrease steric bulk, improving membrane permeability but reducing target affinity .

Modifications on the Pyrazolopyrimidinone Core

6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • Structural Difference : A tert-butyl group is added at position 6, and the 4-fluorophenyl group is substituted with a hydroxyl group at the ortho position.

Functional Group Replacements

1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea Derivatives
  • Structural Difference : The acetamide group is replaced with a urea moiety.
  • Impact : Urea derivatives exhibit stronger hydrogen-bonding capacity, which may enhance target binding affinity. Studies show such derivatives display potent in vitro and in vivo anticancer activity, suggesting that the target compound’s acetamide group might offer a balance between potency and metabolic stability .

Anticancer Activity

Pyrazolo[3,4-d]pyrimidinones are explored as kinase inhibitors. The 4-fluorophenyl group in the target compound likely enhances π-π interactions with hydrophobic kinase pockets, while the N-phenylacetamide may stabilize binding via van der Waals forces. Comparatively, the urea analog () showed IC₅₀ values in the nanomolar range against breast cancer cells, highlighting the importance of functional group choice .

Physicochemical Properties

  • Lipophilicity : Chloro () and tert-butyl () groups increase logP, enhancing membrane permeability but risking off-target effects.

Data Tables

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Substituent Acetamide Substituent Key Properties/Bioactivity Reference
Target Compound 4-Fluorophenyl N-phenyl Balanced solubility and affinity -
2-(1-(4-Fluorophenyl)-...-N-(2-methoxyphenyl)acetamide 4-Fluorophenyl N-(2-methoxyphenyl) Enhanced metabolic stability
2-[1-(3-Chlorophenyl)-...-N-methylacetamide 3-Chlorophenyl N-methyl Improved permeability
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-...pyrimidin-4(5H)-one 4-Fluoro-2-hydroxyphenyl - Increased polarity
1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives Varied Urea Potent anticancer activity (IC₅₀ < 100 nM)

常见问题

Q. What are the key steps and optimization strategies for synthesizing 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclization of pyrazole precursors and subsequent functionalization. Key steps include:
  • Cyclization : Formation of the pyrazolo[3,4-d]pyrimidine core using reagents like 4-fluorophenylhydrazine and β-keto esters under reflux in ethanol .
  • Acetamide Coupling : Reacting the core with α-chloroacetamide derivatives in dimethylformamide (DMF) at 80–100°C for 6–12 hours .
  • Optimization : Adjust reaction temperature (60–120°C), solvent polarity (ethanol vs. DMF), and catalysts (triethylamine) to improve yields (>70%) and purity (>95%) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 431.349 for C₂₀H₁₃F₄N₅O₂) .
  • X-ray Crystallography : Resolve 3D structure, bond lengths (e.g., C=O at 1.21 Å), and substituent orientation .

Q. How is the compound initially screened for biological activity?

  • Methodological Answer :
  • In Vitro Cytotoxicity : Test against cancer cell lines (e.g., A549, HL-60) using MTT assays, with IC₅₀ values compared to controls .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, CDK2) via fluorescence-based assays .
  • Solubility/Permeability : Use shake-flask method (aqueous buffer) and Caco-2 cell models for early ADME profiling .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Methodological Answer :
  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; DMF enhances nucleophilic substitution .
  • Catalyst Use : Add 1–5 mol% of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
  • Temperature Gradients : Perform reactions at 80°C (12 hours) vs. 100°C (6 hours) to balance yield and decomposition .
  • Real-Time Monitoring : Use TLC/HPLC to track intermediate consumption and adjust stoichiometry .

Q. What computational approaches validate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to kinase ATP pockets (e.g., CDK2) using AutoDock Vina; analyze hydrogen bonds with Asp86/Glu81 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., 4-F, CF₃) with IC₅₀ values to predict activity .

Q. How can contradictory data on the compound’s cytotoxicity across studies be resolved?

  • Methodological Answer :
  • Standardized Protocols : Re-test under uniform conditions (e.g., 48-hour exposure, 10% FBS in media) .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may skew results .
  • Cell Line Authentication : Confirm absence of cross-contamination (e.g., STR profiling for A549 vs. HeLa) .

Q. What strategies enhance bioactivity through structural modification?

  • Methodological Answer :
  • Electron-Withdrawing Groups : Introduce trifluoromethoxy (OCF₃) at the phenyl ring to improve kinase binding .
  • Heteroatom Substitution : Replace oxygen with sulfur in the acetamide moiety to enhance metabolic stability .
  • Hybrid Derivatives : Fuse with indole or thiazole scaffolds to target multiple pathways (e.g., apoptosis/anti-inflammation) .

Q. Which advanced assays elucidate its mechanism of enzyme inhibition?

  • Methodological Answer :
  • Kinase-Glo Luminescent Assay : Quantify ATP depletion in CDK2/cyclin E complexes .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to EGFR .
  • Crystallography of Co-Complexes : Resolve ligand-enzyme structures (e.g., PDB ID 6SZZ) to identify key interactions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。